molecular formula C11H10F3NO2 B1480563 1-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 2097962-94-0

1-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B1480563
CAS No.: 2097962-94-0
M. Wt: 245.2 g/mol
InChI Key: PQMXZTWALUYOQI-UHFFFAOYSA-N
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Description

1-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C11H10F3NO2 and its molecular weight is 245.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound has been utilized in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. This involves microwave-assisted treatment under Sonogashira-type cross-coupling conditions, demonstrating the compound's versatility in organic synthesis (Palka et al., 2014).
  • Crystal and Molecular Structure Analysis : Studies involving similar compounds have been conducted to understand their crystal and molecular structures, such as the analysis of dimethylindium-pyridine-2-carbaldehyde oximate (Shearer, Twiss, & Wade, 1980).

Chemical Reactions and Properties

  • Heterocyclization Reactions : Research has explored how substituents in pyridine-2-carbaldehydes affect their heterocyclization to form compounds like 1,2,4-triazines and 1,2,4-triazine 4-oxides (Krinochkin et al., 2017).
  • Application in Magnetic Materials : A unique application is seen in the synthesis of {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. Here, a derivative of pyridine-2-carbaldehyde was used as a ligand for paramagnetic transition metal ions (Giannopoulos et al., 2014).

Medicinal Chemistry and Drug Design

  • Development of Calcium Channel Antagonists : Research in medicinal chemistry has involved the synthesis of novel 1,4-dihydropyridine derivatives with structures related to pyridine-2-carbaldehyde for potential applications as calcium channel blockers (Shahrisa et al., 2012).
  • Synthesis of Pyrazolo[4,3-c]pyridines : Studies have used derivatives of pyridine-2-carbaldehyde in the synthesis of pyrazolo[4,3-c]pyridines, highlighting their role in creating pharmacologically relevant structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Properties

IUPAC Name

1-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-2-1-3-9(15-8)17-7-10(6-16)4-5-10/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMXZTWALUYOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

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